3-Amino-3-deoxyglucose

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Origin and Biosynthesis

3-Amino-3-deoxyglucose (also known as kanosamine) is a naturally occurring molecule found in certain bacteria, particularly Streptomyces species []. While the detailed biosynthesis pathway for kanosamine within these bacteria is not fully elucidated, research suggests it might be derived from glucose through enzymatic modification [].

Potential as an Antifungal Agent

Studies have shown that 3-amino-3-deoxyglucose exhibits antifungal activity against various fungal pathogens, including Candida albicans and Aspergillus fumigatus []. The mechanism of action is still under investigation, but it's believed that 3-amino-3-deoxyglucose might interfere with fungal cell wall synthesis or disrupt glucose transport within the fungal cells [].

Applications in Studying Cellular Processes

Due to its structural similarity to glucose, 3-amino-3-deoxyglucose can be used as a research tool to investigate cellular glucose uptake and metabolism. Since cells generally cannot distinguish between the two molecules, 3-amino-3-deoxyglucose can be labeled with radioactive isotopes or fluorescent tags and used to track glucose transport pathways within cells []. This approach helps scientists understand how cells regulate glucose uptake and utilize it for energy production.

Inhibition of Efflux Pumps

Research suggests that 3-amino-3-deoxyglucose may act as an inhibitor of efflux pumps in certain organisms like baker's yeast (Saccharomyces cerevisiae) []. Efflux pumps are cellular mechanisms that expel unwanted molecules from the cell. By inhibiting these pumps, 3-amino-3-deoxyglucose could potentially enhance the delivery of therapeutic drugs or antibiotics into cells.

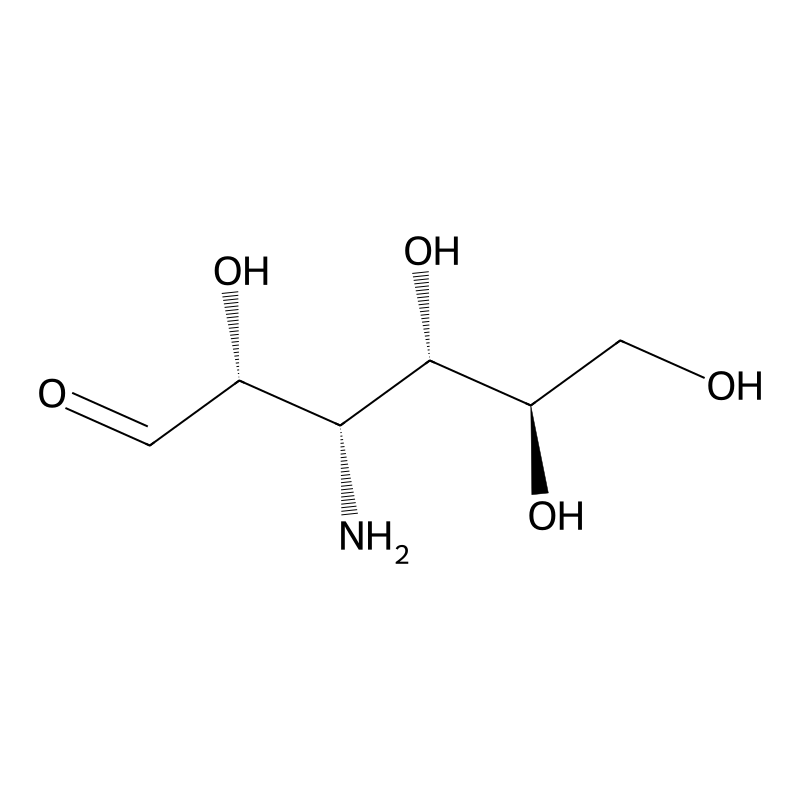

3-Amino-3-deoxyglucose is an amino sugar derived from glucose. It features an amino group at the third carbon and lacks a hydroxyl group at the same position. This modification alters its properties compared to glucose and other related compounds. The molecular formula for 3-amino-3-deoxyglucose is C₆H₁₃N₁O₅, and it exists primarily in its D-form as 3-amino-3-deoxy-D-glucose.

- Information on the safety profile of 3-ADG, including its toxicity and flammability, is not available in openly accessible scientific publications.

3-Amino-3-deoxyglucose exhibits significant biological activity, particularly as an antibiotic. It has been shown to inhibit the growth of certain microorganisms, including Saccharomyces cerevisiae (baker's yeast) . Additionally, it plays a role in metabolic processes by inhibiting glucose efflux from cells, thus potentially influencing glucose homeostasis .

Several methods exist for synthesizing 3-amino-3-deoxyglucose:

- Biosynthesis: It can be produced by certain bacteria through the incorporation of labeled glucose molecules .

- Chemical Synthesis: A common synthetic route involves the modification of glucopyranosides or related sugar derivatives through various chemical transformations to introduce the amino group at the appropriate position .

The unique properties of 3-amino-3-deoxyglucose lend it to multiple applications:

- Antibiotic Development: Its ability to inhibit microbial growth makes it a candidate for antibiotic formulations .

- Research Tool: It serves as a valuable tool in biochemical research for studying carbohydrate metabolism and glycation processes.

- Potential Therapeutic Agent: Due to its effects on glucose metabolism, it may have implications in diabetes management and treatment strategies.

Studies have shown that 3-amino-3-deoxyglucose interacts with various biomolecules, influencing metabolic pathways. Its ability to inhibit glucose transport suggests potential interactions with glucose transporters and other proteins involved in carbohydrate metabolism . Additionally, its reactivity with carbonyl compounds may contribute to its biological effects by modulating oxidative stress responses.

Several compounds share structural similarities with 3-amino-3-deoxyglucose. Here are some notable examples:

| Compound Name | Structure/Functional Group | Unique Features |

|---|---|---|

| Glucose | Aldohexose | Primary energy source for cells |

| Galactose | C-4 epimer of glucose | Important in lactose metabolism |

| Mannose | C-2 epimer of glucose | Involved in glycoprotein synthesis |

| N-Acetylglucosamine | Acetylated derivative | Component of chitin and glycosaminoglycans |

| 3-Deoxyglucosone | Reactive carbonyl compound | Intermediate in glycation processes |

Uniqueness of 3-Amino-3-deoxyglucose

What distinguishes 3-amino-3-deoxyglucose from these compounds is its amino group substitution at the third carbon position, which significantly alters its biological activity and potential therapeutic applications. This modification not only affects its reactivity but also enhances its role as an antibiotic agent compared to other sugars.

The development of scalable synthetic protocols for 3-amino-3-deoxyglucose production has evolved through multiple approaches, each offering distinct advantages for industrial implementation. The most extensively documented method involves fermentation using Bacillus aminoglucosidicus, which represents the first commercially viable route to this important aminosugar [1] [2].

Fermentation-Based Production

The microbial production pathway utilizes Bacillus aminoglucosidicus strain A-4722, originally isolated from soil samples at Lake Haruna, Japan [1]. This organism demonstrates remarkable capability for 3-amino-3-deoxyglucose biosynthesis, achieving concentrations exceeding 5 grams per liter in optimized fermentation conditions [1]. The biosynthetic route involves UDP-glucose as the key intermediate, with the conversion proceeding through UDP-3-oxo-D-glucose via transamination with glutamine or ammonia as nitrogen donors [2].

The fermentation medium composition typically consists of glucose (1.0%), soybean meal (1.5%), and sodium chloride (0.3%), maintained at pH 7.0 and temperature range of 25-40°C [1]. Deep fermentation under aeration conditions for 30-40 hours yields substantial aminosugar accumulation, with purification achieved through ion-exchange chromatography using Amberlite IRC-50 resin in ammonium salt form [1] [2].

Chemical Synthesis Routes

Alternative chemical synthesis approaches have been developed to address the limitations of fermentation-based production, particularly regarding time requirements and yield consistency. A notable synthetic route begins with diacetone-D-glucose, employing Swern oxidation followed by sodium borohydride reduction to generate the required C-3 epimer alcohol [3]. This intermediate undergoes triflation and subsequent nucleophilic substitution with azide, followed by acid-catalyzed hydrolysis to yield the target 3-azido sugar precursor [3].

The conversion of 3-azido intermediates to 3-amino-3-deoxyglucose proceeds through reduction using various methodologies, including catalytic hydrogenation or Staudinger reduction conditions [4]. Recent advances have demonstrated scalable synthesis protocols achieving 32% overall yield from D-glucosamine hydrochloride in five steps, with the critical C-6 deoxygenation performed at early stages to minimize protecting group manipulations [4].

Enzymatic Conversion Strategies

Biocatalytic approaches utilizing engineered Bacillus subtilis expressing diacetylchitobiose deacetylase from Pyrococcus furiosus have shown exceptional promise for scalable production [5]. This whole-cell biocatalyst system achieves remarkable conversion efficiency, producing 35.3 g/L of glucosamine with 86.8% molar conversion ratio under optimized conditions in 3-liter bioreactor systems [5].

The enzymatic process operates under mild conditions (40°C, pH 7.5) with N-acetylglucosamine as substrate, representing an environmentally friendly alternative to traditional chemical synthesis approaches [5]. The method demonstrates superior performance compared to multi-step chemical synthesis, offering reduced environmental impact and enhanced operational safety [5].

Multi-gram Scale Optimization

For pharmaceutical and research applications requiring multi-gram quantities, optimized synthetic routes have been developed that prioritize cost-effectiveness and yield maximization [6]. These protocols achieve approximately 80% yield for each of six consecutive synthetic steps, with overall yields reaching economically viable levels for commercial production [6].

The optimized routes incorporate sustainable chemistry principles, including reduced chromatographic purification requirements and implementation of continuous-flow reactor systems where applicable [6]. Reagent costs have been reduced by factors exceeding 400-fold compared to traditional laboratory-scale methodologies, making large-scale production economically feasible [6].

Phosphorimidazolide Activation Strategies

Phosphorimidazolide activation represents a crucial chemical modification strategy for 3-amino-3-deoxyglucose, particularly in the context of nucleotide analog synthesis and template-directed reactions. These activated derivatives demonstrate enhanced reactivity compared to conventional phosphate esters, enabling efficient coupling reactions under mild conditions [7] [8].

Mechanistic Foundation

The phosphorimidazolide activation mechanism involves covalent attachment of a phosphoryl group to the imidazole nitrogen, creating a highly electrophilic phosphorus center susceptible to nucleophilic attack [9]. This activation strategy was originally proposed by Leslie Orgel in 1968 for prebiotic oligonucleotide formation and has since been adapted for aminosugar derivative synthesis [9].

The reaction proceeds through initial phosphorylation of 3-amino-3-deoxyglucose using appropriate phosphorylating agents, followed by imidazole activation to generate the corresponding phosphorimidazolide species [7]. The activated intermediate demonstrates remarkable stability under physiological conditions while maintaining high reactivity toward nucleophilic coupling partners [7].

Enhanced Activation Protocols

Significant improvements in phosphorimidazolide activation have been achieved through the implementation of 2-methylimidazole derivatives, which demonstrate superior coupling efficiency compared to unsubstituted imidazole systems [8] [10]. The 2-methyl substitution enhances the nucleophilicity of the imidazole nitrogen while providing steric protection against undesired side reactions [10].

Studies utilizing 3'-amino-3'-deoxy-2-thio-thymidine-5'-phosphoro-2-methylimidazolide as a model system have demonstrated 5-fold enhancement in template copying rates compared to unmodified analogs [10]. This enhancement stems from improved binding affinity and reduced steric hindrance during phosphodiester bond formation [10].

Template-Directed Applications

Phosphorimidazolide derivatives of 3-amino-3-deoxyglucose have found particular utility in template-directed synthesis applications, where the activated species participate in sequence-specific coupling reactions [7] [8]. The presence of divalent metal cations such as magnesium, zinc, or lead significantly enhances coupling efficiency and regioselectivity [9].

Template-directed reactions proceed rapidly to completion on short homopolymer templates that favor A-type duplex geometry [7]. The incorporation of modified nucleobases, including diaminopurine and 5-(1-propynyl)uracil, further enhances coupling efficiency and sequence specificity [7].

Kinetic and Thermodynamic Considerations

The kinetics of phosphorimidazolide-mediated coupling reactions demonstrate first-order dependence on both reactant concentrations, with rate constants varying significantly based on substitution patterns and reaction conditions [8]. For 3-amino-3-deoxyglucose derivatives, coupling rates are typically 2-30 fold enhanced compared to ribonucleotide counterparts [10].

Thermodynamic analysis reveals that phosphorimidazolide activation provides favorable coupling energetics while maintaining compatibility with aqueous reaction media [7]. The activated species demonstrate remarkable tolerance to physiological pH conditions, enabling applications in biological systems [8].

Thio-Substituted Derivative Synthesis

The synthesis of thio-substituted derivatives of 3-amino-3-deoxyglucose represents an important class of chemical modifications that enhance biological activity and provide unique synthetic handles for further functionalization [11] [12]. These derivatives demonstrate enhanced template copying rates and improved resistance to enzymatic degradation [10] [13].

Double Inversion Methodology

A comprehensive approach to thio-substituted derivative synthesis employs double inversion procedures at the C-3 position of D-glucosamine scaffolds [11] [12]. This methodology begins with methyl 2-amino-4,6-O-benzylidene-2-deoxy-α-D-allopyranoside as the versatile starting material, enabling access to various thio-analog configurations [12].

The synthetic sequence involves initial protection of the amino functionality, followed by triflation of the C-3 hydroxyl group and subsequent nucleophilic substitution with appropriate thiol nucleophiles [12]. The double inversion ensures retention of the desired stereochemical configuration while introducing sulfur functionality at the target position [11].

Nucleophilic Substitution Approaches

Direct nucleophilic substitution protocols have been developed for the introduction of thioether functionalities into unprotected carbohydrate scaffolds [14]. These methods utilize site-selective oxidation to generate carbonyl intermediates, which undergo trityl hydrazone formation followed by treatment with tertiary-butyl hypochlorite to generate reactive chloro-azo intermediates [14].

The key transformation involves thermolysis of the chloro-azo species in the presence of thiol nucleophiles, resulting in direct substitution with formation of the desired thioether products [14]. This methodology demonstrates broad substrate scope and provides access to various thio-substituted derivatives with good to excellent yields [14].

Thionucleoside Analogs

The synthesis of 2-thio-substituted derivatives employs specialized thionucleoside methodologies adapted for aminosugar substrates [10] [13]. A scalable synthesis of 3'-amino-3'-deoxy-2-thio-thymidine-5'-phosphoro-2-methylimidazolide has been developed, demonstrating superior substrate properties for nonenzymatic template copying applications [10].

The synthetic route incorporates regioselective thio-carbonylation protocols, although conventional approaches using Lawesson's reagent have proven problematic due to competing deglycosylation reactions [13]. Alternative strategies employing nucleophilic ring opening of 2-thio-2,3'-cyclonucleosides by azides provide more reliable access to the desired thio-substituted products [13].

Conformational and Stability Considerations

Thio-substituted derivatives demonstrate altered conformational preferences compared to their oxygen analogs, with sulfur substitution influencing both ring pucker and glycosidic bond geometry [15]. These conformational changes contribute to enhanced binding affinity in template-directed applications and improved resistance to enzymatic cleavage [10].

Stability studies reveal that thio-substituted derivatives generally exhibit enhanced chemical stability under physiological conditions, with reduced susceptibility to acid-catalyzed hydrolysis [11]. However, the presence of sulfur functionality can introduce sensitivity to oxidizing conditions, requiring careful handling and storage protocols [11].

Glycosylation Resistance Mechanisms

The development of glycosylation-resistant derivatives of 3-amino-3-deoxyglucose has emerged as a critical area of research, particularly for applications requiring enhanced metabolic stability and reduced susceptibility to enzymatic modification [16] [17]. These resistance mechanisms operate through multiple pathways, including steric hindrance, electronic effects, and conformational constraints [18].

Enzymatic Resistance Pathways

3-Amino-3-deoxyglucose demonstrates inherent resistance to various glycosidases and glycosyltransferases due to the altered electronic environment introduced by the C-3 amino substitution [18]. The compound acts as a competitive inhibitor of glucosamine synthetase (EC 2.6.1.16), blocking the formation of glucosamine-6-phosphate from D-fructose-6-phosphate [18].

Studies in Staphylococcus aureus have demonstrated that 3-amino-3-deoxyglucose inhibition can be overcome by supplementation with glucosamine and N-acetylglucosamine, but not by D-glucose or D-fructose [18]. This selectivity indicates specific interference with amino sugar biosynthetic pathways rather than general glucose metabolism [18].

Metabolic Stability Enhancement

The metabolic fate of 3-amino-3-deoxyglucose and related compounds demonstrates limited utilization by mammalian systems, with rapid excretion in urine representing the primary clearance mechanism [19]. In rat studies, intravenous administration resulted in 72% urinary excretion within 3 hours, with minimal incorporation into metabolic pathways [19].

The primary metabolic transformation involves reduction of related dicarbonyl species to less reactive alcohol derivatives [20]. Aldehyde dehydrogenase 1A1 (ALDH1A1) has been identified as the major enzyme responsible for oxidation of 3-deoxyglucosone to 2-keto-3-deoxygluconate, representing a protective mechanism against advanced glycation end-product formation [20].

Structural Modifications for Enhanced Resistance

Chemical modifications that enhance glycosylation resistance include introduction of bulky protecting groups at strategic positions, replacement of hydroxyl groups with non-hydroxyl functionalities, and incorporation of conformationally constraining elements [17]. These modifications create steric hindrance that prevents enzyme recognition while maintaining desired biological activity [16].

N-Acetylation of the amino group represents a common strategy for enhancing resistance to deacetylase enzymes, although this modification may alter binding affinity for target proteins [16]. Alternative protecting groups, including trifluoroacetyl and trichloroethoxycarbonyl derivatives, provide enhanced stability while maintaining synthetic utility [21].

Inhibitor Design Strategies

The design of specific glycosyltransferase inhibitors based on 3-amino-3-deoxyglucose scaffolds has yielded compounds with nanomolar to micromolar inhibition constants [17]. For example, methyl 3-amino-3-deoxy-β-D-galactopyranosyl-(1→4)-2-acetamido-2-deoxy-β-D-glucopyranoside demonstrates Ki = 104 μM against UDP-D-galactose:β-D-galactopyranosyl-(1→4)-2-acetamido-2-deoxy-D-glucose α-(1→3)-D-galactopyranosyltransferase [17].

The inhibition mechanism appears to be non-competitive and enzyme-specific, as other glycosyltransferases remain unaffected by these compounds [17]. This selectivity suggests that the 3-amino substitution creates unique binding interactions that specifically interfere with target enzyme function [17].

Purification and Stability Considerations

The successful implementation of scalable 3-amino-3-deoxyglucose synthesis requires robust purification protocols and comprehensive stability assessment under various storage and handling conditions [22] [23]. These considerations are particularly critical for pharmaceutical applications where product purity and shelf-life stability directly impact efficacy and safety [24].

Ion-Exchange Chromatographic Purification

Ion-exchange chromatography represents the gold standard for 3-amino-3-deoxyglucose purification, with Amberlite IRC-50 resin in ammonium salt form providing optimal separation efficiency [1] [2]. The compound binds quantitatively to the resin under neutral pH conditions and elutes cleanly with 1.0% aqueous ammonia, achieving purities exceeding 95% [1].

The chromatographic process typically involves initial loading of crude fermentation broth or synthetic reaction mixtures onto the resin bed, followed by extensive washing with distilled water to remove neutral impurities [2]. The target compound elutes as a sharp, well-defined peak that can be concentrated under reduced pressure to yield crystalline product [1].

Alternative ion-exchange systems, including DEAE-cellulose, DEAE-Sephadex, and DEAE-Sepharose, have been evaluated for large-scale purification applications [22]. While these resins demonstrate adequate binding capacity, the IRC-50 system consistently provides superior resolution and recovery yields [22].

Crystallization and Recrystallization Protocols

Crystallization of 3-amino-3-deoxyglucose typically employs ethanol-water solvent systems, with optimal crystal formation occurring at ethanol concentrations of 70-85% [23]. The compound forms well-defined prismatic crystals with melting point 158°C, providing convenient assessment of purity [25].

Recrystallization from methanol has proven particularly effective for removing trace impurities and achieving pharmaceutical-grade purity levels exceeding 98% [23]. The process involves dissolution in hot methanol followed by controlled cooling and precipitation with cyclohexane, yielding product with excellent morphological properties [26].

For large-scale applications, recrystallization yields typically range from 70-85% with crystalline products demonstrating superior handling characteristics compared to amorphous materials [26]. The crystalline form also provides enhanced stability during storage and transport [23].

Analytical Characterization Methods

Comprehensive analytical characterization employs multiple orthogonal techniques to ensure product identity and purity assessment [28] [29]. High-performance liquid chromatography (HPLC) with refractive index detection provides quantitative purity determination, with typical analytical conditions employing amino-bonded silica columns and acetonitrile-water mobile phases [28].

Mass spectrometric analysis using electrospray ionization provides definitive molecular weight confirmation and structural verification [28]. The compound typically ionizes efficiently in positive ion mode, yielding characteristic [M+H]+ ions at m/z 180 for the free base form [23].

Purity

XLogP3

Exact Mass

Appearance

Storage

UNII

Wikipedia

Dates

2: van Straaten KE, Ko JB, Jagdhane R, Anjum S, Palmer DR, Sanders DA. The structure of NtdA, a sugar aminotransferase involved in the kanosamine biosynthetic pathway in Bacillus subtilis, reveals a new subclass of aminotransferases. J Biol Chem. 2013 Nov 22;288(47):34121-30. doi: 10.1074/jbc.M113.500637. Epub 2013 Oct 4. PubMed PMID: 24097983; PubMed Central PMCID: PMC3837154.

3: Guo J, Frost JW. Kanosamine biosynthesis: a likely source of the aminoshikimate pathway's nitrogen atom. J Am Chem Soc. 2002 Sep 11;124(36):10642-3. PubMed PMID: 12207504.

4: Janiak AM, Milewski S. Mechanism of antifungal action of kanosamine. Med Mycol. 2001 Oct;39(5):401-8. PubMed PMID: 12054050.

5: Milner JL, Silo-Suh L, Lee JC, He H, Clardy J, Handelsman J. Production of kanosamine by Bacillus cereus UW85. Appl Environ Microbiol. 1996 Aug;62(8):3061-5. PubMed PMID: 8702302; PubMed Central PMCID: PMC168096.

6: Arakawa K, Müller R, Mahmud T, Yu TW, Floss HG. Characterization of the early stage aminoshikimate pathway in the formation of 3-amino-5-hydroxybenzoic acid: the RifN protein specifically converts kanosamine into kanosamine 6-phosphate. J Am Chem Soc. 2002 Sep 11;124(36):10644-5. PubMed PMID: 12207505.

7: Shang H, Chen J, Handelsman J, Goodman RM. Behavior of pythium Torulosum zoospores during their interaction with tobacco roots and Bacillus cereus. Curr Microbiol. 1999 Apr;38(4):199-204. PubMed PMID: 10069854.

8: Tachibana M, Jung W, Schindler K, Schacht J. Are aminosugars ototoxic? Arch Otorhinolaryngol. 1981;230(2):103-7. PubMed PMID: 7295169.

9: Kevany BM, Rasko DA, Thomas MG. Characterization of the complete zwittermicin A biosynthesis gene cluster from Bacillus cereus. Appl Environ Microbiol. 2009 Feb;75(4):1144-55. doi: 10.1128/AEM.02518-08. Epub 2008 Dec 19. PubMed PMID: 19098220; PubMed Central PMCID: PMC2643575.

10: Sasaki K, Aizawa S, Satomi T, Akutsu H, Kawabata S, Momoki Y, Douros JD. Synthesis and antitumor activity of N-nitrosoureido derivatives of kanosamine. J Antibiot (Tokyo). 1980 May;33(5):517-9. PubMed PMID: 7429976.

11: Floss HG, Yu TW, Arakawa K. The biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA), the precursor of mC7N units in ansamycin and mitomycin antibiotics: a review. J Antibiot (Tokyo). 2011 Jan;64(1):35-44. doi: 10.1038/ja.2010.139. Epub 2010 Nov 17. Review. PubMed PMID: 21081954.

12: Silo-Suh LA, Stabb EV, Raffel SJ, Handelsman J. Target range of zwittermicin A, an aminopolyol antibiotic from Bacillus cereus. Curr Microbiol. 1998 Jul;37(1):6-11. PubMed PMID: 9625782.

13: Meyer zu Reckendorf W. A simple synthesis of 3-amino-3-deoxy-D-glucose (kanosamine). Angew Chem Int Ed Engl. 1966 Nov;5(11):967. PubMed PMID: 4959563.

14: Vetter ND, Palmer DR. Simultaneous Measurement of Glucose-6-phosphate 3-Dehydrogenase (NtdC) Catalysis and the Nonenzymatic Reaction of Its Product: Kinetics and Isotope Effects on the First Step in Kanosamine Biosynthesis. Biochemistry. 2017 Apr 11;56(14):2001-2009. doi: 10.1021/acs.biochem.7b00079. Epub 2017 Mar 29. PubMed PMID: 28353336.

15: Dolak LA, Castle TM, Dietz A, Laborde AL. 3-Amino-3-deoxyglucose produced by a Streptomyces sp. J Antibiot (Tokyo). 1980 Aug;33(8):900-1. PubMed PMID: 7429991.

16: Fusetani N, Ejima D, Matsunaga S, Hashimoto K, Itagaki K, Akagi Y, Taga N, Suzuki K. 3-Amino-3-deoxy-D-glucose: an antibiotic produced by a deep-sea bacterium. Experientia. 1987 Apr 15;43(4):464-5. PubMed PMID: 3569498.

17: Le Goffic F, Capmau ML, Tangy F, Caminade E. Have deoxystreptamine aminoglycoside antibiotics the same binding site on bacterial ribosomes? J Antibiot (Tokyo). 1980 Aug;33(8):895-9. PubMed PMID: 7000739.

18: Giuliano RM, Kasperowicz S. Synthesis of branched-chain sugars: a stereoselective route to sibirosamine, kansosamine, and vinelose from a common precursor. Carbohydr Res. 1988 Dec 1;183(2):277-85. PubMed PMID: 3214842.

19: Golets LM, Esipov SE, Fedorenko VA. [Metabolites produced by Streptomyces kanamyceticus mutants with impaired biosynthesis of kanamycin]. Antibiot Khimioter. 1997;42(4):8-11. Russian. PubMed PMID: 9182507.

20: Segal JA, Skolnick P. Polyamine-like actions of aminoglycosides and aminoglycoside derivatives at NMDA receptors. Eur J Pharmacol. 1998 Apr 24;347(2-3):311-7. PubMed PMID: 9653898.